molecular formula C8H17FN2 B13716007 N1-(2-Fluoroethyl)-1,3-cyclohexanediamine

N1-(2-Fluoroethyl)-1,3-cyclohexanediamine

Cat. No.: B13716007
M. Wt: 160.23 g/mol
InChI Key: SNYBJEOYKOYZNE-UHFFFAOYSA-N
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Description

N1-(2-Fluoroethyl)-1,3-cyclohexanediamine (CAS: 606143-89-9) is a fluorinated derivative of 1,3-cyclohexanediamine, where a 2-fluoroethyl group is attached to the N1 nitrogen atom. Its molecular formula is C₈H₁₆FN₂, with an approximate molecular weight of 174.23 g/mol.

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

1-N-(2-fluoroethyl)cyclohexane-1,3-diamine

InChI

InChI=1S/C8H17FN2/c9-4-5-11-8-3-1-2-7(10)6-8/h7-8,11H,1-6,10H2

InChI Key

SNYBJEOYKOYZNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NCCF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluoroethyl)-1,3-cyclohexanediamine typically involves the reaction of cyclohexanediamine with 2-fluoroethyl reagents under specific conditions. One common method includes the use of 2-fluoroethylamine as a starting material, which is then reacted with cyclohexanediamine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the reaction efficiency and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoroethyl)-1,3-cyclohexanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclohexanediamine derivatives .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Parent Compound: 1,3-Cyclohexanediamine

  • Molecular Formula : C₆H₁₄N₂
  • Molecular Weight : 114.19 g/mol
  • Key Differences: Lacks substituents on the amine groups, making it more polar and water-soluble. Used as a precursor in synthesizing substituted diamines.

Substituted Cyclohexanediamine Derivatives

a. N1-(2-Chlorobenzyl)-1,4-cyclohexanediamine hydrochloride
  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Molecular Weight : 275.21 g/mol
  • Key Differences: Substituted with a 2-chlorobenzyl group on the N1 nitrogen. Positional isomerism (1,4-diamine vs. 1,3-diamine) affects conformational flexibility and intermolecular interactions.
b. N,N,N′-Trimethyl-1,2-cyclohexanediamine
  • Molecular Formula : C₉H₂₀N₂
  • Molecular Weight : 156.27 g/mol
  • Key Differences :
    • Contains three methyl groups on the amine nitrogens, increasing steric hindrance and reducing basicity.
    • The 1,2-diamine configuration creates a rigid structure compared to the 1,3-isomer.
c. (1R,2R)-N1,N1-Dimethyl-1,2-cyclohexanediamine
  • Molecular Formula : C₈H₁₈N₂
  • Molecular Weight : 142.24 g/mol
  • Key Differences :
    • Stereochemistry (1R,2R) and dimethyl substitution influence chiral recognition in catalysis or drug design.
    • Smaller substituents (methyl vs. fluoroethyl) result in lower lipophilicity.

Linear Diamine Analogs

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine
  • Molecular Formula : C₁₄H₂₅N₃
  • Molecular Weight : 235.37 g/mol
  • Key Differences: Linear propane backbone instead of a cyclohexane ring, reducing structural rigidity. The 4-diethylaminobenzyl group introduces aromaticity and electron-donating effects, contrasting with the electron-withdrawing fluoroethyl group.

Structural and Functional Impact of Substituents

Electronic Effects

  • This may improve interactions with enzymes or receptors .
  • Chlorobenzyl Group : Chlorine’s electron-withdrawing nature may reduce amine basicity, affecting protonation states in physiological environments .
  • Methyl Groups : Electron-donating methyl substituents increase amine basicity but reduce solubility in aqueous media .

Steric and Conformational Effects

  • The 1,3-cyclohexanediamine backbone provides a balance of rigidity and flexibility, allowing adaptive binding.
  • Bulkier substituents (e.g., chlorobenzyl) restrict conformational freedom, while smaller groups (e.g., methyl) permit greater rotational mobility .

Data Table: Comparative Overview

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine 2-Fluoroethyl on N1 C₈H₁₆FN₂ 174.23 Enhanced lipophilicity; potential CNS activity
1,3-Cyclohexanediamine None C₆H₁₄N₂ 114.19 Precursor for diamine synthesis
N1-(2-Chlorobenzyl)-1,4-cyclohexanediamine 2-Chlorobenzyl on N1 C₁₃H₂₀Cl₂N₂ 275.21 Steric bulk; altered reactivity
N,N,N′-Trimethyl-1,2-cyclohexanediamine Three methyl groups C₉H₂₀N₂ 156.27 Chiral catalyst; reduced solubility

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